methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-28-22(30)21-20(17(13-25-21)15-9-5-4-6-10-15)27-24(28)33-14-19(29)26-18-12-8-7-11-16(18)23(31)32-2/h4-13,25H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJITVGIOAUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex compound belonging to the pyrrolo[3,2-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its ability to interact with biological targets such as kinases and nucleic acids. The presence of a thioether and an acetamido group enhances its solubility and bioavailability.
Pyrrolo[3,2-d]pyrimidines have been shown to exhibit various mechanisms of action:
- Inhibition of Kinases : Many derivatives act as inhibitors of key kinases involved in tumor growth and proliferation. For instance, compounds related to this structure have demonstrated potent inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
- Antiproliferative Effects : Studies have indicated that similar compounds can induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique pathway for their antiproliferative effects .
- DNA Damage : Some pyrrolo[3,2-d]pyrimidines have been associated with DNA damage mechanisms, which contribute to their anticancer properties by disrupting cellular replication processes .
Efficacy Against Cancer Cell Lines
A range of studies have evaluated the efficacy of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. The following table summarizes key findings:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12i | HCC827 (EGFR mutation) | 0.21 | Covalent inhibition of EGFR |
| 6 | MIA Pa-Ca-2 (Pancreatic Cancer) | 0.014 | DNA damage induction |
| 7 | A549 (Lung Cancer) | 0.83 | Cell cycle arrest |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound suggest a favorable profile for therapeutic use:
- Half-Life : Compounds in this class have shown a plasma half-life ranging from approximately 30 to 32 minutes, indicating rapid metabolism but also necessitating careful dosing considerations for sustained efficacy .
- Toxicity : Maximum tolerated doses (MTD) have been reported between 5–40 mg/kg in animal models, suggesting manageable toxicity profiles compared to established chemotherapeutics like paclitaxel .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of a series of pyrrolo[3,2-d]pyrimidines including derivatives similar to this compound, researchers found that certain compounds exhibited significant growth inhibition in triple-negative breast cancer cells (TNBC). The study highlighted that these compounds could serve as promising leads for developing new anticancer therapies targeting resistant cancer types.
Case Study 2: Selectivity in EGFR Inhibition
Another research effort focused on the selectivity of pyrrolo[3,2-d]pyrimidine derivatives against mutant forms of EGFR in NSCLC models. The findings indicated that specific modifications to the core structure enhanced selectivity and potency against mutant EGFRs while sparing wild-type receptors, thus reducing potential side effects associated with standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
